molecular formula C13H18O2 B13367895 Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol

Cat. No.: B13367895
M. Wt: 206.28 g/mol
InChI Key: PTOLSSSCRBXXMH-CHWSQXEVSA-N
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Description

Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a phenoxy group and a hydroxyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a cyclopentane intermediate.

    Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenoxy group can be reduced to form a cyclopentane derivative.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Cyclopentanone derivatives.

    Reduction Products: Cyclopentane derivatives.

    Substitution Products: Various substituted cyclopentane compounds.

Scientific Research Applications

Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-one: A ketone derivative with similar structural features.

    Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentane: A reduced form lacking the hydroxyl group.

Uniqueness

Rel-(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1R,2R)-2-(3,5-dimethylphenoxy)cyclopentan-1-ol

InChI

InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)15-13-5-3-4-12(13)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13-/m1/s1

InChI Key

PTOLSSSCRBXXMH-CHWSQXEVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)O[C@@H]2CCC[C@H]2O)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2CCCC2O)C

Origin of Product

United States

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